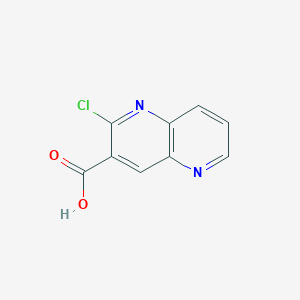

2-Chloro-1,5-naphthyridine-3-carboxylic acid

Description

2-Chloro-1,5-naphthyridine-3-carboxylic acid is a halogenated naphthyridine derivative characterized by a chlorine atom at the 2-position and a carboxylic acid group at the 3-position of the 1,5-naphthyridine scaffold. This compound belongs to a class of bicyclic heteroaromatic systems with applications in medicinal chemistry, particularly as a building block for drug candidates targeting bacterial enzymes or kinases. Its reactivity is influenced by the electron-withdrawing chlorine substituent, which enhances electrophilic substitution at adjacent positions and modulates intermolecular interactions in biological systems .

Properties

Molecular Formula |

C9H5ClN2O2 |

|---|---|

Molecular Weight |

208.60 g/mol |

IUPAC Name |

2-chloro-1,5-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-5(9(13)14)4-7-6(12-8)2-1-3-11-7/h1-4H,(H,13,14) |

InChI Key |

SFZHLIGLICZVEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)Cl)C(=O)O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,5-naphthyridine-3-carboxylic acid typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid .

Industrial Production Methods

While specific industrial production methods for 2-chloro-1,5-naphthyridine-3-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, nickel

Major Products Formed

N-Substituted Naphthyridines: Formed by nucleophilic substitution

Naphthyridine N-Oxides: Formed by oxidation

Dihydro Naphthyridines: Formed by reduction

Cross-Coupled Products: Formed by cross-coupling reactions

Scientific Research Applications

2-Chloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound with a fused bicyclic structure containing nitrogen atoms, featuring a chlorine substituent at the 2-position and a carboxylic acid group at the 3-position of the 1,5-naphthyridine ring system. It has a molecular formula of C10H7ClN2O2 and has gained attention for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-Chloro-1,5-naphthyridine-3-carboxylic acid and its derivatives are explored for their potential as pharmaceuticals targeting bacterial infections and cancer. Research indicates that 2-chloro-1,5-naphthyridine-3-carboxylic acid exhibits significant biological activities and has been studied for its potential as an antibacterial and antifungal agent. Some studies have shown that derivatives of naphthyridine compounds can inhibit bacterial growth and possess cytotoxic properties against various cancer cell lines. The specific mechanisms of action often involve interference with cellular processes or enzyme inhibition, although detailed pathways remain an area for further exploration.

Use as an antibacterial agent

Naphthyridine derivatives have demonstrated antimicrobial activity . For example, 7-[3-( R)-amino-2-( S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid was more active than several comparative drugs against Staphylococcus, Actinetobacter, Pseudomonas aeruginosa, Xanthomonas maltophilia, Neisseria gonorrhoeae, and Enterococcus, including some ciprofloxacin-resistant strains . Another compound showed very good antibacterial activity against multidrug-resistant strains of Streptococcus pneumonia in comparison with ciprofloxacin and vancomycin .

Use as an antitumor agent

1,8-naphthyridine-3-carboxylic acids have been studied as antitumor agents, with results showing that the 6-unsubstituted 1,8-naphthyridine structure had the most potent cytotoxic activity against murine P388 leukemia .

Other applications

Mechanism of Action

The mechanism of action of 2-chloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

8-Chloro-1,5-naphthyridine-3-carboxylic Acid

- Structural Difference : Chlorine at the 8-position instead of the 2-position.

- Synthesis : Prepared via nucleophilic substitution or direct halogenation of the parent naphthyridine.

- Properties : The 8-chloro derivative (CAS: 2007916-75-6) has a molecular weight of 208.61 g/mol and a LogP of ~1.2, indicating slightly higher lipophilicity than the 2-chloro analog .

- Applications : Used in kinase inhibitor research due to its ability to form hydrogen bonds with active-site residues .

7-Chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic Acid

- Structural Difference : Contains a 7-chloro substituent, an ethyl group at N1, and a ketone group at C3.

- Synthesis : Achieved via alkane- or arenethiolysis of brominated precursors (e.g., 7-bromo-1-ethyl-4-oxo derivative) .

- Reactivity: The 4-oxo group facilitates ring tautomerization, influencing solubility and metabolic stability compared to non-oxygenated analogs .

4,6-Dichloro-1,5-naphthyridine-3-carboxylic Acid Ethyl Ester

Hydroxy and Amino Derivatives

4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

- Structural Difference : Replaces chlorine with a hydroxyl group at C4.

- Properties : Lower LogP (0.298) due to increased polarity, enhancing aqueous solubility. CAS: 53512-10-0, molecular weight: 190.16 g/mol .

- Applications : Used in HPLC method development for purity analysis of naphthyridine analogs .

6-Amino-1,5-naphthyridine-3-carboxylic Acid

- Structural Difference: Amino group at C6 instead of chlorine.

- Synthesis : Prepared via Buchwald–Hartwig amination or reduction of nitro precursors.

- Bioactivity: The amino group enhances hydrogen-bonding capacity, improving target affinity in kinase inhibitors .

Non-Halogenated Analogs

1,5-Naphthyridine-3-carboxylic Acid

- Structural Difference : Lacks the 2-chloro substituent.

- Synthesis: Synthesized via oxidative reactions (e.g., KMnO4 oxidation of 3-ethyl-1,5-naphthyridine) .

- Comparison : The absence of chlorine reduces electrophilicity, lowering reactivity in cross-coupling reactions but improving metabolic stability .

Comparative Data Table

Biological Activity

2-Chloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its significant biological activities. This article explores its antibacterial, antifungal, and cytotoxic properties, as well as its potential applications in medicinal chemistry.

Compound Overview

- Chemical Structure : 2-Chloro-1,5-naphthyridine-3-carboxylic acid features a chlorine substituent at the 2-position and a carboxylic acid group at the 3-position of the naphthyridine ring system. Its molecular formula is .

- Synthesis : Various synthetic routes have been developed to prepare this compound, allowing for modifications that can enhance its biological efficacy .

Antibacterial and Antifungal Properties

Research indicates that 2-chloro-1,5-naphthyridine-3-carboxylic acid exhibits notable antibacterial and antifungal activities. Studies have demonstrated that derivatives of naphthyridine compounds can inhibit the growth of various bacterial strains and possess antifungal properties .

Table 1: Antibacterial Activity of 2-Chloro-1,5-naphthyridine-3-carboxylic Acid Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 64 μg/mL |

The specific mechanisms of action often involve interference with cellular processes or enzyme inhibition, although detailed pathways are still under investigation .

Cytotoxic Activity

In addition to its antibacterial properties, this compound has shown cytotoxic effects against various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 2-chloro-1,5-naphthyridine-3-carboxylic acid on different cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 15 μM to 30 μM across these cell lines, indicating significant potential for further development as an anticancer agent .

The biological activity of 2-chloro-1,5-naphthyridine-3-carboxylic acid may be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption : The compound may disrupt the integrity of microbial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways via the activation of caspases and the release of cytochrome c from mitochondria .

Applications in Medicinal Chemistry

Due to its diverse biological activities, 2-chloro-1,5-naphthyridine-3-carboxylic acid is being explored for various applications in medicinal chemistry:

- Antibacterial Agents : Potential development into new antibiotics targeting resistant bacterial strains.

- Anticancer Drugs : Further research could lead to novel anticancer therapies based on its cytotoxic properties.

- Fungal Infections Treatment : Its antifungal activity suggests possible applications in treating fungal infections resistant to conventional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.